3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride
Description
Molecular Architecture
The compound (CAS 1332765-95-3) has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . Its structure features a central oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with both a 3-methoxyphenyl group and an amine group, which is protonated as a hydrochloride salt (Fig. 1).
Key Structural Features:
- Oxetane Ring : Imparts three-dimensionality and moderate polarity due to its sp³-hybridized carbons.
- Methoxy Group : Electron-donating substituent on the phenyl ring, enhancing π-π stacking potential.
- Amine Functionality : Protonated under physiological conditions, influencing solubility and target interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| SMILES | COC1=CC=CC(=C1)C2(COC2)N.Cl | |
| InChIKey | AETKUXBLSHMSLN-UHFFFAOYSA-N | |
| Melting Point | 254–256°C (decomposes) |
Physicochemical Properties
The oxetane ring reduces lipophilicity (predicted LogP ≈ 1.2) compared to analogous cyclohexane derivatives, while the methoxy group enhances aqueous solubility (∼25 mg/mL in water). The hydrochloride salt form improves crystallinity and storage stability.
Historical Context of Oxetane Derivatives in Medicinal Chemistry
Evolution of Oxetanes in Drug Design
Oxetanes gained prominence in the 2000s as bioisosteres for carbonyl groups and gem-dimethyl motifs, offering improved solubility and metabolic stability. Key milestones include:
- Taxol Analogues : The oxetane in paclitaxel stabilizes microtubule binding, demonstrating the ring’s utility in natural products.
- Synthetic Advancements : Methods for 3,3-disubstituted oxetanes (e.g., acid-catalyzed cyclizations) enabled scalable production of stable derivatives.
Table 1: Comparative Properties of Oxetane vs. Cyclohexane Derivatives
| Parameter | Oxetane Derivative | Cyclohexane Analog |
|---|---|---|
| Aqueous Solubility | 25 mg/mL | 5 mg/mL |
| Metabolic Clearance | 15 mL/min/kg | 45 mL/min/kg |
| Sp³ Carbon Fraction | 0.75 | 0.50 |
Role of 3,3-Disubstitution
The 3,3-disubstitution pattern in this compound minimizes ring-opening reactions under acidic or enzymatic conditions, a critical advancement over early oxetane drugs prone to instability. This design leverages steric hindrance and electronic effects to protect the oxetane oxygen from nucleophilic attack.
Significance of Methoxy-Substituted Aromatic Systems in Bioactive Molecules
Pharmacological Advantages
Methoxy groups are prevalent in ∼18% of FDA-approved small-molecule drugs due to their dual role in target binding and ADME optimization. In this compound:
- Electron Donation : The methoxy group’s +M effect enhances aromatic stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Metabolic Shielding : Reduces oxidative metabolism at the phenyl ring, prolonging half-life.
Case Studies:
Structural Comparisons
| Compound | Methoxy Position | Target | Effect |
|---|---|---|---|
| This Derivative | 3-pos on phenyl | Undisclosed | Solubility ↑ |
| FR122047 (Thiazole) | 4-pos on phenyl | MDA Synthesis | Potency ↑ 10-fold |
| Ziresovir (RSV Inhibitor) | 2-pos on phenyl | Viral Fusion | Tissue Accumulation ↓ |
The 3-methoxy configuration in this compound balances steric accessibility and electronic effects, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKUXBLSHMSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine and methoxyphenyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxetane ring.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Ring-Opening Reactions of the Oxetane Ring
The strained four-membered oxetane ring is prone to acid- or base-catalyzed ring-opening reactions, often forming linear intermediates for downstream functionalization.
Acid-Catalyzed Ring Opening
In acidic conditions, the oxetane ring undergoes protonation at the oxygen atom, followed by nucleophilic attack. For example:
-
Reaction with HCl in methanol generates chlorinated products via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms .
-
Protonation of the oxetane oxygen enhances electrophilicity, enabling nucleophilic substitution at the C3 position .
Base-Mediated Ring Opening
Under basic conditions (e.g., NaH or K<sub>2</sub>CO<sub>3</sub>), the oxetane ring can open via elimination pathways, forming alkenes or epoxides .
Reactions Involving the Amine Group
The primary amine participates in nucleophilic substitutions, condensations, and metal-catalyzed cross-couplings.
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of a base to form secondary amines .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
The amine group engages in Buchwald-Hartwig couplings with aryl halides. For example:
| Reaction Components | Conditions | Yield | Product |
|---|---|---|---|
| 3-(3-Methoxyphenyl)oxetan-3-amine, 4-bromoveratrole, Pd catalyst, NaOt-Bu | 5% TPGS-750-M, 25°C, 24h | 70% | N-(3,4-dimethoxyphenyl) derivative |
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para and ortho positions due to the electron-donating methoxy group.
Nitration and Halogenation
-
Nitration : Nitric acid in H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position.
-
Bromination : Electrophilic bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) yields mono- or di-brominated products.
Oxidation
The oxetane ring and methoxyphenyl group are susceptible to oxidation:
-
Oxetane Oxidation : KMnO<sub>4</sub> in acidic conditions cleaves the ring to form carboxylic acid derivatives.
-
Methoxy Group Demethylation : BBr<sub>3</sub> selectively removes the methyl group, yielding a phenolic product .
Reduction
-
Catalytic Hydrogenation : H<sub>2</sub>/Pd-C reduces the oxetane ring to a tetrahydrofuran derivative under high pressure .
Key Spectral Data for Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride. For example, research on oxetanes has shown that they can serve as bioisosteres for more traditional pharmacophores, enhancing drug efficacy and reducing toxicity .
A notable study evaluated various oxetane derivatives for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds derived from similar structural frameworks exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating significant activity against these cell lines .
Synthesis of Complex Molecules
The unique structure of this compound allows it to act as a versatile building block in organic synthesis. Researchers have utilized this compound in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions .
For instance, the use of oxetanes in synthetic pathways has been explored, where they serve as intermediates for the formation of larger, biologically active compounds. This is particularly relevant in the development of new pharmaceuticals that require specific stereochemistry and functional group orientations .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 |
| N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 7.52 |
| This compound (hypothetical derivative) | Various | TBD |
Case Study 1: Synthesis and Characterization
In a study published in Organic & Biomolecular Chemistry, researchers synthesized a series of oxetane derivatives, including those related to this compound. The characterization involved NMR spectroscopy and mass spectrometry to confirm the structures of synthesized compounds. The study demonstrated that these derivatives could be synthesized efficiently under mild conditions, suggesting their potential for further medicinal development .
Case Study 2: Mechanistic Studies
Another investigation focused on the mechanistic aspects of reactions involving oxetanes. The research illustrated how substituents on the oxetane ring could influence reaction pathways and product distributions. This insight is crucial for designing new compounds with tailored biological activities .
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride depends on its specific application. In biochemical and medicinal contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring’s strained structure can facilitate reactions with these targets, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride
- CAS No.: 1332765-95-3
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Structure : Features a meta-methoxyphenyl group attached to an oxetane ring, with an amine group and hydrochloride salt .
Properties :
- Storage : Stable under dry, sealed conditions at room temperature .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Structural Analogs and Substituent Effects
The following table compares This compound with key structural analogs, focusing on substituent variations and their physicochemical/biological impacts:
Electronic Effects :
- Methoxy Group (Target Compound) : The -OCH₃ group at the meta position donates electron density via resonance, improving interactions with aromatic residues in biological targets (e.g., serotonin receptors) .
- Fluorine Substituents (Analogs) : Fluorine’s electronegativity increases oxidative stability and bioavailability. Para-fluorine analogs (e.g., CAS 1332839-79-8) show higher blood-brain barrier penetration .
- Chlorine/Bromine Substituents : Halogens add steric bulk and polarizability, favoring halogen bonding in material science (e.g., CAS 1245782-61-9) .
Biological Activity
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride, a compound with the molecular formula C10H13ClN2O2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Weight : 215.677 g/mol
- CAS Number : 1332765-95-3
- Purity : 0.97
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors:
-
Inhibition of Cyclooxygenase (COX) Enzymes :
- The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the arachidonic acid pathway responsible for the synthesis of prostaglandins. This inhibition may lead to anti-inflammatory and analgesic effects.
-
Cell Cycle Regulation :
- Research indicates that the compound can inhibit certain kinases involved in cell cycle regulation, potentially affecting cellular processes such as proliferation and apoptosis.
Biochemical Pathways
The inhibition of COX enzymes by this compound affects various biochemical pathways:
- Arachidonic Acid Pathway : By inhibiting COX enzymes, the compound decreases the production of prostaglandins, leading to reduced inflammation and pain signaling.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Studies :
- In vitro studies demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
-
Cell Proliferation and Apoptosis :
- A study on cancer cell lines showed that treatment with varying concentrations of the compound resulted in significant apoptosis induction, measured by increased caspase-3 activity . The concentration that induced a five-fold increase in apoptotic signals was identified, showcasing its potential as an anticancer agent.
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride?
Methodological Answer:
A common approach involves reductive amination of a ketone precursor. For example:
Grignard Addition : React 3-methoxyphenyl magnesium bromide with a ketone (e.g., cyclohexenone) to form a carbinol intermediate .
Acid Treatment : Treat the intermediate with aqueous HCl to yield a cyclohexenone derivative .
Reductive Amination : Use sodium cyanoborohydride or similar agents to introduce the amine group via reductive amination of the ketone intermediate .
Salt Formation : React the free base with HCl to obtain the hydrochloride salt .
Basic: How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C-NMR : Analyze proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbon shifts for structural confirmation .
- HRMS : Confirm molecular weight (CHClNO, MW 197.66) and isotopic patterns .
- FT-IR : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .
Basic: What analytical methods are suitable for assessing the purity of this compound?
Methodological Answer:
- HPLC-UV : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against known standards .
- TLC : Employ silica plates with ethyl acetate/hexane (3:7) and visualize under UV or iodine vapor .
- Karl Fischer Titration : Quantify water content if hygroscopicity is a concern .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility .
- Temperature Control : Maintain ≤0°C during acid-sensitive steps (e.g., Grignard reactions) to minimize side products .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- X-ray Crystallography : Confirm absolute configuration if stereochemical ambiguity exists .
Advanced: What computational approaches are effective for studying the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding with targets like serotonin receptors .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Binding Energy Calculations : Calculate ΔG values using MM-PBSA to rank stereoisomer affinity .
Advanced: How can impurity profiling be conducted for this compound?
Methodological Answer:
- HPLC-MS : Identify impurities (e.g., des-methyl analogs or oxidation byproducts) via exact mass and fragmentation patterns .
- Spiking Experiments : Add suspected impurities (e.g., 3-methoxyphenol) to confirm retention times .
- Limit Tests : Set thresholds for individual/total impurities (e.g., ≤0.1% per ICH guidelines) .
Advanced: What strategies mitigate hygroscopicity issues during storage?
Methodological Answer:
- Desiccated Storage : Use amber vials with silica gel under inert gas (N₂/Ar) at –20°C .
- Lyophilization : Convert to a stable free base if salt form is problematic .
- Stability Studies : Monitor degradation via accelerated conditions (40°C/75% RH for 6 months) .
Advanced: How do stereochemical variations impact the compound's biological activity?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and evaluate activity differences .
- Pharmacophore Mapping : Compare binding modes of (R)- and (S)-isomers to identify critical interactions .
- In Vivo Testing : Assess pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) for each stereoisomer .
Advanced: How can researchers evaluate the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
- Arrhenius Modeling : Predict shelf life by extrapolating data from elevated temperatures (50–80°C) .
- Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
